molecular formula C11H10N4 B13150894 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B13150894
M. Wt: 198.22 g/mol
InChI Key: NVFOIKXHXYHGCH-UHFFFAOYSA-N
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Description

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the formation of the pyrazole ring followed by the introduction of the benzonitrile group. One common method involves the reaction of 3-methyl-1H-pyrazole-5-amine with 4-chlorobenzonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both the amino group and the benzonitrile moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

4-(5-amino-3-methylpyrazol-1-yl)benzonitrile

InChI

InChI=1S/C11H10N4/c1-8-6-11(13)15(14-8)10-4-2-9(7-12)3-5-10/h2-6H,13H2,1H3

InChI Key

NVFOIKXHXYHGCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)C#N

Origin of Product

United States

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